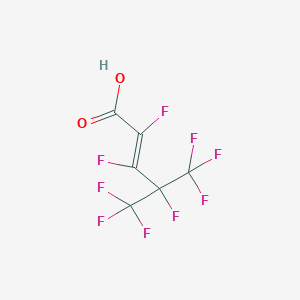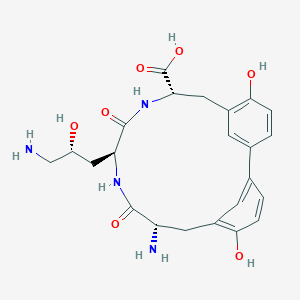
PERFLUORO(4-METHYLPENT-2-ENOIC ACID)
Übersicht
Beschreibung
4-(Trifluoromethyl)hexafluoropent-2-enoic acid (TFMFPE) is a fluorinated organic compound that has been studied extensively in recent years due to its unique properties and potential applications in the fields of synthetic chemistry, materials science, and biology. TFMFPE is a versatile compound that can be used as a building block for the synthesis of a variety of compounds, and it has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Biologische Sanierung der Umwelt
PERFLUORO(4-METHYLPENT-2-ENOIC ACID): wurde auf sein Potenzial für die biologische Sanierung der Umwelt untersucht, insbesondere für den Abbau von perfluorierten und polyfluorierten Alkylsubstanzen (PFAS). Forschungsergebnisse zeigen, dass bestimmte Bakterienarten, wie z. B. Acetobacterium spp., eine reduktive Defluorierung von α, β-ungesättigten perfluorierten und polyfluorierten Carbonsäuren durchführen können, zu denen auch Verbindungen wie PERFLUORO(4-METHYLPENT-2-ENOIC ACID) gehören . Dieser Prozess ist entscheidend für den Abbau von PFAS, die bekanntlich sehr persistent in der Umwelt sind.
Chemische Synthese
Diese Verbindung dient als Zwischenprodukt bei der Synthese komplexerer fluorierter Moleküle. Ihre einzigartige Struktur ermöglicht die Einführung von Fluoratomen in Zielmoleküle, was bei der Entwicklung von Pharmazeutika und Agrochemikalien von Bedeutung ist, da die Fluorierung die Aktivität und Stabilität der Endprodukte verbessern kann .
Werkstoffwissenschaften
In den Werkstoffwissenschaften macht die Fähigkeit der Verbindung, Fluoratome zu liefern, sie zu einem Kandidaten für die Herstellung von Fluorpolymerbeschichtungen. Diese Beschichtungen sind bekannt für ihre außergewöhnliche Beständigkeit gegen Hitze, Chemikalien und elektrische Leitfähigkeit, wodurch sie sich für Schutzbeschichtungen in verschiedenen industriellen Anwendungen eignen .
Medizinische Forschung
Die Eigenschaften der Verbindung werden in der medizinischen Forschung untersucht, insbesondere bei der Entwicklung von Diagnostika, bei denen Fluoratome für die Markierung von Verbindungen erforderlich sind, die in der Positronen-Emissions-Tomographie (PET) eingesetzt werden .
Elektrochemische Anwendungen
Studien haben die elektrochemische Degradation von PFAS, einschließlich PERFLUORO(4-METHYLPENT-2-ENOIC ACID), untersucht, um die Herausforderungen zu bewältigen, die durch ihre Persistenz in der Umwelt entstehen. Die Forschung konzentriert sich auf das Potenzial von granulierter Aktivkohle, PFAS zu sorbieren und elektrische Ladung zu leiten, um eine reduktive Defluorierung zu erreichen, was eine vielversprechende Methode zur Behandlung von mit PFAS kontaminiertem Wasser sein könnte .
Geschmacks- und Duftstoffindustrie
Obwohl dies keine primäre Anwendung ist, besteht das Potenzial für den Einsatz fluorierter Verbindungen in der Geschmacks- und Duftstoffindustrie. Die Einführung von Fluor kann die Flüchtigkeit und olfaktorischen Eigenschaften von Geschmacks- und Duftstoffmolekülen verändern, was möglicherweise zur Entwicklung neuer sensorischer Erlebnisse führt .
Wirkmechanismus
Mode of Action
It has been observed that the compound undergoes electrochemical reduction . This process occurs at an applied cell potential of 10 V in the absence of an electron shuttling catalyst .
Biochemical Pathways
It is known that the compound undergoes electrochemical reduction , which could potentially impact various biochemical processes.
Result of Action
It has been observed that the compound undergoes electrochemical reduction , which could potentially lead to various molecular and cellular changes.
Biochemische Analyse
Biochemical Properties
Perfluoro(4-methylpent-2-enoic acid): plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in defluorination processes, such as reductive defluorinases . These enzymes facilitate the removal of fluorine atoms from the compound, leading to its breakdown. The interaction between Perfluoro(4-methylpent-2-enoic acid) and these enzymes is crucial for understanding its metabolic fate and potential environmental impact .
Cellular Effects
The effects of Perfluoro(4-methylpent-2-enoic acid) on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. It can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, exposure to Perfluoro(4-methylpent-2-enoic acid) can result in the upregulation of genes associated with detoxification processes, highlighting its impact on cellular defense mechanisms .
Molecular Mechanism
At the molecular level, Perfluoro(4-methylpent-2-enoic acid) exerts its effects through specific binding interactions with biomolecules. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, this compound can activate other enzymes, leading to enhanced metabolic activity. The changes in gene expression observed with Perfluoro(4-methylpent-2-enoic acid) exposure are often mediated by transcription factors that respond to oxidative stress and other cellular signals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Perfluoro(4-methylpent-2-enoic acid) have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to high temperatures or specific microbial communities. Long-term studies have shown that Perfluoro(4-methylpent-2-enoic acid) can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Perfluoro(4-methylpent-2-enoic acid) vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. These effects include oxidative stress, inflammation, and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before adverse effects become apparent .
Metabolic Pathways
Perfluoro(4-methylpent-2-enoic acid): is involved in several metabolic pathways, primarily those related to its defluorination and breakdown. Enzymes such as reductive defluorinases play a key role in these pathways, facilitating the removal of fluorine atoms and the subsequent degradation of the compound. The interaction of Perfluoro(4-methylpent-2-enoic acid) with these enzymes can affect metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, Perfluoro(4-methylpent-2-enoic acid) is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall bioavailability and activity. The transport and distribution of Perfluoro(4-methylpent-2-enoic acid) are critical for understanding its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of Perfluoro(4-methylpent-2-enoic acid) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, Perfluoro(4-methylpent-2-enoic acid) may accumulate in the mitochondria, leading to changes in mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF9O2/c7-1(3(16)17)2(8)4(9,5(10,11)12)6(13,14)15/h(H,16,17)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDHAMRDYDLSPH-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(C(F)(F)F)(C(F)(F)F)F)\F)(\C(=O)O)/F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397558 | |
| Record name | 3-(Perfluoroisopropyl)-(2E)-difluoropropenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103229-89-6 | |
| Record name | 3-(Perfluoroisopropyl)-(2E)-difluoropropenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoro(4-methylpent-2-enoic acid) (trans) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can microorganisms break down PFMeUPA, despite its strong carbon-fluorine bonds?
A: Yes, recent research has demonstrated that microbial communities capable of organohalide-respiration can cleave the carbon-fluorine (C-F) bonds in PFMeUPA. This groundbreaking discovery shows that reductive defluorination can occur in this perfluorinated compound, challenging the previous belief that such biodegradation was impossible. []
Q2: How does the structure of PFMeUPA influence its susceptibility to microbial defluorination?
A: The presence of a double bond (C=C) in the PFMeUPA structure appears to play a crucial role in its susceptibility to microbial reductive defluorination. Research suggests that this unsaturated bond facilitates the cleavage of C-F bonds, potentially by weakening them and making them more accessible to microbial attack. [, ]
Q3: What are the potential environmental implications of microbial PFMeUPA degradation?
A: The discovery of microbial PFMeUPA degradation through reductive defluorination offers a promising avenue for developing bioremediation strategies for PFAS-contaminated environments. This finding expands our understanding of PFAS environmental fate and suggests that naturally occurring microbial processes could contribute to the attenuation of these persistent pollutants. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)




![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)
![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)




